molecular formula C18H17N3O2 B7688888 N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7688888
M. Wt: 307.3 g/mol
InChI Key: UHQATGLQVBSHDU-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The compound’s structure also includes an ethyl group and a methyl-substituted phenyl ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced through acylation reactions, where an amine reacts with a benzoyl chloride derivative.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, leading to higher selectivity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-19-17(22)14-6-4-5-7-15(14)18-20-16(21-23-18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQATGLQVBSHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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